molecular formula C8H10O2 B3386081 Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid CAS No. 698-39-5

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid

Cat. No.: B3386081
CAS No.: 698-39-5
M. Wt: 138.16 g/mol
InChI Key: OMCJAQLEGLBYJY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is known for its unique structure, which imparts interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amides, esters

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hept-2-ene-2-carboxylic acid exerts its effects depends on the specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with active sites or allosteric sites on enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid is unique due to its unsaturated bicyclic structure, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it versatile for multiple applications in research and industry .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCJAQLEGLBYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300102
Record name Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-39-5
Record name NSC134900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134900
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Record name Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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